N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide
Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl chloride derivative, followed by its reaction with appropriate amines under controlled conditions to form the final glycinamide product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing glycinamides and derivatives with methoxy groups. Examples include:
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-methylglycinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(4-methoxyphenyl)glycinamide
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-29-19-11-7-8-17(14-19)24-23(26)16-25(18-9-5-4-6-10-18)32(27,28)20-12-13-21(30-2)22(15-20)31-3/h4-15H,16H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECXCAYTOOULSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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